molecular formula C6H14ClN B3090998 (1-Isopropylcyclopropyl)amine hydrochloride CAS No. 1215107-56-4

(1-Isopropylcyclopropyl)amine hydrochloride

Cat. No.: B3090998
CAS No.: 1215107-56-4
M. Wt: 135.63
InChI Key: FRYRHRZAXFICJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropylcyclopropyl)amine hydrochloride: is an organic compound with the molecular formula C6H14ClN . It is a hydrochloride salt of (1-Isopropylcyclopropyl)amine, which is a cyclopropylamine derivative. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylcyclopropyl)amine hydrochloride typically involves the reaction of isopropylamine with cyclopropylcarboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is usually purified by recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (1-Isopropylcyclopropyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: (1-Isopropylcyclopropyl)amine hydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclopropyl-containing molecules, which are important intermediates in organic synthesis.

Biology: In biological research, this compound is used to study the effects of cyclopropylamines on biological systems. It serves as a model compound to investigate the interactions of cyclopropylamines with enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of pharmaceutical compounds that may exhibit therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (1-Isopropylcyclopropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylamine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • Cyclopropylamine hydrochloride
  • Isopropylamine hydrochloride
  • Cyclopropylmethylamine hydrochloride

Comparison: (1-Isopropylcyclopropyl)amine hydrochloride is unique due to the presence of both isopropyl and cyclopropyl groups in its structure This dual functionality imparts distinct chemical and biological properties compared to other similar compounds For instance, cyclopropylamine hydrochloride lacks the isopropyl group, while isopropylamine hydrochloride lacks the cyclopropyl group

Properties

IUPAC Name

1-propan-2-ylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(2)6(7)3-4-6;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYRHRZAXFICJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215107-56-4
Record name 1-(propan-2-yl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isopropylcyclopropyl)amine hydrochloride
Reactant of Route 2
(1-Isopropylcyclopropyl)amine hydrochloride
Reactant of Route 3
(1-Isopropylcyclopropyl)amine hydrochloride
Reactant of Route 4
(1-Isopropylcyclopropyl)amine hydrochloride
Reactant of Route 5
(1-Isopropylcyclopropyl)amine hydrochloride
Reactant of Route 6
(1-Isopropylcyclopropyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.